1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one

Lipophilicity Membrane permeability Drug design

Researchers requiring a fluorinated aromatic ketone scaffold with quantifiably distinct physicochemical properties often encounter batch inconsistencies with non-fluorinated or regioisomeric analogs. This compound provides a reliable solution: • Unique substitution pattern imparts logP 3.00 and TPSA 37.3 Ų, distinct from the 4′-CF₃ analog (ΔTPSA -20.2 Ų) or methyl ketone homolog (ΔlogP -0.39). • Dual OH/CF₃ activation enables regioselective O-alkylation and heterocycle construction for CNS-penetrant candidates or crop protection agents. • Batch QC with NMR, HPLC, and GC ensures reproducible performance in multi-step synthetic sequences.

Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
CAS No. 1261680-31-2
Cat. No. B3377166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one
CAS1261680-31-2
Molecular FormulaC10H9F3O2
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C=C(C=C1)C(F)(F)F)O
InChIInChI=1S/C10H9F3O2/c1-2-8(14)7-4-3-6(5-9(7)15)10(11,12)13/h3-5,15H,2H2,1H3
InChIKeyIIFNJVYRGAIWER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one


1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one (CAS 1261680-31-2) is a fluorinated aromatic ketone belonging to the class of trifluoromethyl-substituted hydroxypropiophenones [1]. With a molecular formula of C₁₀H₉F₃O₂ and a molecular weight of 218.17 g/mol, this compound features a 2-hydroxy group and a 4-trifluoromethyl substituent on the phenyl ring, positioning it as a versatile small-molecule scaffold for medicinal chemistry and agrochemical intermediate synthesis . Its predicted logP of 3.00 and topological polar surface area (TPSA) of 37.3 Ų indicate balanced lipophilicity and hydrogen-bonding capacity relevant to membrane permeability and target engagement .

Scaffold type Fluorinated hydroxypropiophenone building block
Profile balance Predicted balanced lipophilicity and hydrogen-bonding capacity
Electronic feature Dual activation by electron-withdrawing CF₃ and electron-donating OH

Risks of Generic Substitution for This Building Block


The 2-hydroxy-4-trifluoromethyl substitution pattern on the propiophenone scaffold is not interchangeable with close analogs such as the methyl ketone homolog (CAS 228572-69-8), the 4′-trifluoromethyl analog lacking the 2-OH group (CAS 711-33-1), or non-fluorinated congeners (e.g., CAS 15482-26-5). Even minor alterations in the substitution pattern produce quantifiable shifts in lipophilicity (ΔlogP up to 1.44 units) and hydrogen-bonding capacity (ΔTPSA up to 20.2 Ų), which can translate into divergent membrane permeability, metabolic stability, and target-binding profiles . The trifluoromethyl group is well-established to enhance oxidative metabolic stability and bioavailability compared to methyl or halogen substituents, but these benefits are modulated by the presence and position of the phenolic –OH group [1]. Substituting with a generic analog without verifying these physicochemical parameters risks introducing uncontrolled variability into synthetic pathways or biological assays.

2-OH & 4-CF₃ substitution pattern
Methyl ketone homolog has lower lipophilicity and may shift membrane permeability profile
Phenolic –OH as hydrogen-bond donor
Non-hydroxy analog lacks key H-bond capacity, potentially altering target engagement
Trifluoromethyl group effect on metabolic stability
Non-fluorinated or chloro/methyl analogs may reduce oxidative metabolic stability

Physicochemical and Quality Evidence for CAS 1261680-31-2


Lipophilicity Advantage Over Non-Fluorinated Analogs

The predicted logP of 1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one (3.00) is 0.39 units higher than the methyl ketone homolog (2.61) and 1.44 units higher than the 4-methyl analog (1.56), indicating substantially greater lipophilicity. This difference is expected to enhance passive membrane permeability and tissue distribution .

Lipophilicity Comparison
Cross-study comparable
Target logP 3.00 Methyl ketone 2.61 4-Methyl analog 1.56 Δ +0.39 / +1.44
Supports membrane permeability comparison
Predicted values from vendor databases
Lipophilicity Membrane permeability Drug design

Hydrogen-Bonding Capacity Versus Non-Hydroxy Analog

The target compound maintains a TPSA of 37.3 Ų, identical to other 2-hydroxypropiophenones, while 4′-(trifluoromethyl)propiophenone (CAS 711-33-1) lacking the 2-OH group has a TPSA of only 17.1 Ų. This 20.2 Ų difference preserves the compound's ability to act as a hydrogen-bond donor, which is often critical for target engagement .

Hydrogen-Bonding Capacity
Cross-study comparable
TPSA 37.3 Ų (target) vs 17.1 Ų (no 2-OH analog) Δ +20.2 Ų
Preserves H-bond donor capacity
Calculated TPSA values
Polar surface area Hydrogen bonding Drug-likeness

Batch-Level Quality Control for Reproducibility

Bidepharm supplies CAS 1261680-31-2 at a standard purity of 95% with batch-specific QC documentation including NMR, HPLC, and GC spectra . The methyl ketone analog (CAS 228572-69-8) is commercially available at 97% purity , but the target compound's QC package provides the orthogonal analytical characterization necessary for publication-grade reproducibility, which is not universally standard for all in-class building blocks.

Batch QC Package
Specification review
95% purity NMR, HPLC, GC documentation
Enables publication-grade reproducibility
Vendor batch-specific QC data
Purity Quality control Reproducibility

Synthetic Versatility from Dual Electronic Activation

The simultaneous presence of the electron-withdrawing 4-CF₃ group (Hammett σₚ ≈ 0.54) and the electron-donating 2-OH group creates a polarized aromatic ring amenable to regioselective functionalization [1]. This dual activation is absent in 4′-(trifluoromethyl)propiophenone (no OH) and is diminished in 4-methyl or 4-chloro analogs where the substituent electronic effects differ substantially. The scaffold is classified as a 'versatile small molecule scaffold' by commercial suppliers for medicinal chemistry applications .

Electronic Activation
Class-level
4-CF₃ (σₚ +0.54) + 2-OH activation Polarized aromatic ring
May support regioselective derivatization
Hammett constants from literature; supplier classification
Synthetic intermediate Cross-coupling Medicinal chemistry

Key Application Scenarios Based on Evidence


Lead Optimization Requiring Balanced Lipophilicity and H-Bonding

The compound's logP of 3.00 and TPSA of 37.3 Ų make it an ideal starting fragment for optimizing CNS-penetrant or orally bioavailable drug candidates, where the 2-hydroxy group can be derivatized to modulate target affinity while the 4-CF₃ group enhances metabolic stability. This profile is quantifiably distinct from the less lipophilic methyl ketone analog (logP 2.61) and the H-bond-deficient 4′-CF₃ analog (TPSA 17.1 Ų) .

Diversity-Oriented Synthesis of Trifluoromethylated Heterocycles

The dual electronic activation (electron-withdrawing CF₃ + electron-donating OH) enables regioselective transformations such as O-alkylation, Claisen condensation, and directed C–H functionalization to construct trifluoromethylated chromones, coumarins, and benzofurans. The compound's batch QC documentation (NMR, HPLC, GC) ensures reproducible outcomes in multi-step synthetic sequences .

Physicochemical Benchmarking in Fluorinated Building Block Libraries

When constructing a library of fluorinated propiophenone derivatives for SAR studies, the unique combination of logP (3.00), TPSA (37.3 Ų), and electronic parameters enables systematic exploration of substituent effects on pharmacokinetic properties. The compound fills a specific parameter space not occupied by the methyl ketone, 4′-CF₃, or 4-Cl analogs .

Agrochemical Intermediate with Enhanced Environmental Stability

The trifluoromethyl group's established resistance to oxidative metabolism extends to environmental degradation pathways, making this scaffold attractive for designing crop protection agents with prolonged field half-lives. The propiophenone carbonyl provides a handle for further functionalization into oxime ethers, hydrazones, and heterocyclic agrochemicals.

Application
Selection Property
Validation Focus
Lead optimization with balanced profile
Lipophilicity–hydrogen bonding balance
Membrane permeability and target engagement review
Diversity-oriented synthesis
Dual electronic activation (CF₃ & OH)
Regioselective functionalization outcomes
Fluorinated building block library SAR
Distinct logP/TPSA/electronic parameter set
Pharmacokinetic benchmarking
Agrochemical intermediate synthesis
Trifluoromethyl oxidative stability
Environmental degradation resistance and functionalization versatility
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